3-Amino-1-methylpyridin-1-ium chloride
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Overview
Description
3-Amino-1-methylpyridin-1-ium chloride: is a pyridinium salt with the molecular formula C6H9N2Cl. This compound is characterized by the presence of an amino group at the third position and a methyl group at the first position of the pyridinium ring, along with a chloride counterion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpyridin-1-ium chloride typically involves the quaternization of 3-aminopyridine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of ion exchange resins can also facilitate the purification process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridinium salts.
Scientific Research Applications
Chemistry: 3-Amino-1-methylpyridin-1-ium chloride is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex organic molecules .
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its ability to interact with nucleic acids and proteins makes it valuable in biochemical assays .
Medicine: Its unique structure allows for the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It also finds applications in the development of new materials with advanced properties .
Mechanism of Action
The mechanism of action of 3-Amino-1-methylpyridin-1-ium chloride involves its interaction with various molecular targets. The compound can bind to nucleic acids, altering their structure and function. It can also interact with proteins, affecting their activity and stability. These interactions are mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Comparison with Similar Compounds
- 3-Amino-1-methylpyridinium chloride
- 3-Amino-1-methylpyridin-2(1H)-one hydrochloride
- 3-Aminopyridine
Comparison: Compared to other similar compounds, 3-Amino-1-methylpyridin-1-ium chloride exhibits unique properties due to the presence of the pyridinium ring and the chloride counterion. This combination enhances its solubility in water and its ability to form stable complexes with various biomolecules. Additionally, the methyl group at the first position of the pyridinium ring provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C6H9ClN2 |
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Molecular Weight |
144.60 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-amine;chloride |
InChI |
InChI=1S/C6H9N2.ClH/c1-8-4-2-3-6(7)5-8;/h2-5H,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
SUASIERAVNISSP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)N.[Cl-] |
Origin of Product |
United States |
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